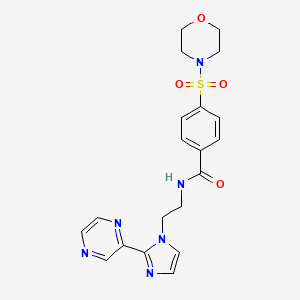

4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

説明

特性

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c27-20(24-8-10-25-9-7-23-19(25)18-15-21-5-6-22-18)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOXVNWDRAHWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a morpholino sulfonyl group, an imidazole moiety, and a pyrazine ring, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states .

- Antimicrobial Properties : The presence of the pyrazine and imidazole rings is often associated with antimicrobial activity against various bacterial strains. Studies indicate that derivatives of these heterocycles exhibit significant antibacterial effects .

- Anti-inflammatory Effects : Sulfonamide derivatives, including those with morpholino groups, have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities observed in studies related to compounds similar to this compound:

Case Studies

- Antibacterial Screening : A series of compounds bearing similar structural features were synthesized and screened for antibacterial activity. The most active compounds demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as effective antibacterial agents .

- Enzyme Inhibition Studies : Research on related compounds revealed strong inhibition against urease, an enzyme implicated in several gastrointestinal disorders. The findings suggest that these compounds could serve as novel therapeutic agents for conditions such as peptic ulcers .

- Binding Interactions : Fluorescence measurements conducted to assess binding interactions with bovine serum albumin (BSA) indicated that these compounds have favorable binding affinities, which is crucial for their pharmacokinetic profiles .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing substituent effects and functional group contributions:

*Calculated based on structural similarity to and substitution of methylthio with morpholinosulfonyl.

Key Observations

Substituent Effects on Polarity and Solubility: The morpholinosulfonyl group in the target compound introduces higher polarity compared to the methylthio group in , likely improving aqueous solubility and metabolic stability. Sulfonamide-containing compounds (e.g., ) often exhibit enhanced bioavailability due to hydrogen-bonding interactions. In contrast, VFV uses a difluorobiphenyl-oxadiazole motif to optimize CYP51 binding, demonstrating how aromatic substituents can fine-tune target affinity.

Role of Heterocyclic Moieties: The pyrazinyl-imidazole group in the target compound may facilitate π-π stacking in enzyme active sites, similar to imidazole-bipyridine derivatives (e.g., ). Pyrazine’s electron-deficient nature could enhance interactions with metal ions or charged residues.

Linker Modifications :

- The ethyl linker in the target compound balances flexibility and steric hindrance, whereas longer chains (e.g., hexyloxy in ) may increase off-target interactions or metabolic degradation.

Biological Activity Trends: VFV highlights the importance of fluorinated aryl groups in broadening antiparasitic activity. Sulfonamide derivatives (e.g., ) often exhibit antimicrobial properties, implying the target compound could share similar applications if the morpholinosulfonyl group engages critical microbial enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。